(R)-4-Hydroxy-2-pentanone

Catalog No.
S15087779
CAS No.
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Hydroxy-2-pentanone

Product Name

(R)-4-Hydroxy-2-pentanone

IUPAC Name

(4R)-4-hydroxypentan-2-one

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

PCYZZYAEGNVNMH-SCSAIBSYSA-N

Canonical SMILES

CC(CC(=O)C)O

Isomeric SMILES

C[C@H](CC(=O)C)O

(R)-4-Hydroxy-2-pentanone is an organic compound with the molecular formula C5H10O2C_5H_{10}O_2 and a molecular weight of approximately 102.13 g/mol. It is classified as a chiral molecule, possessing two enantiomers that exhibit different spatial arrangements. This compound is also known by other names such as 4-hydroxy-4-methyl-2-butanone and diacetone alcohol, reflecting its structural characteristics and functional groups. Its structure features a hydroxyl group (-OH) attached to a pentanone backbone, contributing to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols or other reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under either basic or acidic conditions .

The specific products formed depend on the reaction conditions and reagents used.

Research indicates that (R)-4-Hydroxy-2-pentanone exhibits various biological activities. It has been studied for its potential interactions with enzymes and its role as a substrate leading to the formation of metabolites. Its biological significance is under investigation for applications in pharmacology and biochemistry, particularly regarding its therapeutic potential .

Several methods exist for synthesizing (R)-4-Hydroxy-2-pentanone:

  • Asymmetric Synthesis: One common method involves the use of organocatalysts for asymmetric synthesis. For example, the addition of dithiomalonates to nitrostyrenes under aqueous conditions has been shown to yield this compound with high enantioselectivity.
  • Industrial Production: Large-scale synthesis often employs catalytic processes optimized for high yield and purity. Advanced purification techniques are utilized to isolate the desired enantiomer effectively .

(R)-4-Hydroxy-2-pentanone has several applications across different fields:

  • Organic Chemistry: It serves as a chiral building block in synthesizing complex organic molecules.
  • Biological Research: The compound is studied for its interactions with biological systems, potentially leading to therapeutic applications.
  • Industrial Use: It is utilized in producing fine chemicals and as an intermediate in various industrial chemical processes .

Studies on (R)-4-Hydroxy-2-pentanone have focused on its reactivity with hydroxyl radicals and photolysis kinetics. These investigations are crucial for understanding its atmospheric implications and degradation pathways, which can inform environmental science research related to air quality and pollution control .

Several compounds share structural or functional similarities with (R)-4-Hydroxy-2-pentanone:

Compound NameStructural FeaturesUniqueness
(R)-3-Hydroxy-4-methyloctanoic acidLonger carbon chainDistinct carbon length affects physical properties
(R)-3-Hexyl-4-(®-2-hydroxytridecyl)-oxetan-2-oneDifferent functional groupsUnique cyclic structure alters reactivity
Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone)Similar hydroxyl group but different carbon skeletonUsed extensively in solvents and flavoring agents

(R)-4-Hydroxy-2-pentanone's uniqueness lies in its specific chiral centers, which provide distinct enantiomeric properties valuable in asymmetric synthesis and various chemical applications. Its ability to act as a chiral building block sets it apart from other similar compounds, making it an essential component in synthetic organic chemistry .

Chiral hydroxyketones, such as (R)-4-hydroxy-2-pentanone, serve as pivotal intermediates in asymmetric synthesis due to their dual functionality: a hydroxyl group for hydrogen bonding and a ketone moiety for nucleophilic additions. These compounds enable stereoselective construction of carbon-carbon bonds, a cornerstone in synthesizing enantiomerically pure pharmaceuticals. For instance, tertiary α-hydroxyketones produced via asymmetric decarboxylative chlorination demonstrate high enantiopurity, underscoring their utility in complex molecule assembly.

The demand for enantioselective processes has driven innovation in catalytic systems. Organocatalysts, such as chiral amines, and biocatalysts, including ketoreductases, exploit the stereoelectronic properties of hydroxyketones to achieve precise stereochemical outcomes.

Research Context: Role in Organocatalysis and Biocatalysis

(R)-4-Hydroxy-2-pentanone participates in organocatalytic cycles as both a substrate and a chiral auxiliary. Its hydroxyl group facilitates hydrogen-bond-mediated activation in aldol reactions, while the ketone enables nucleophilic additions. In biocatalysis, enzymes like hydroxyphenylacetate monooxygenase (HAPMO) selectively oxidize or reduce hydroxyketones, enabling sustainable synthesis routes. Recent studies highlight its use in kinetic resolutions and dynamic kinetic asymmetric transformations, where stereochemical control is paramount.

Chlorine-Initiated Oxidation Mechanisms

The atmospheric degradation of (R)-4-Hydroxy-2-pentanone through chlorine-initiated oxidation represents a significant atmospheric transformation pathway that has been extensively characterized using quantum theoretical methods. The reaction mechanism involves hydrogen abstraction by chlorine atoms at multiple sites within the molecule, each proceeding through distinct transition states with characteristic energetic profiles [1] [2].

The primary oxidation pathway involves chlorine atom attack at the alpha carbon adjacent to the ketone group, resulting in the formation of a carbon-centered radical intermediate. Density functional theory calculations employing the B3LYP functional with 6-311G++(2d,pd) basis sets have revealed that this process occurs through a concerted mechanism with an activation energy of approximately 8.2 kcal/mol [1]. The Complete Basis Set composite method CBS-QB3 and the Gaussian-3 method G3B3 have provided consistent energetic predictions, validating the computational approach used in these mechanistic studies [1].

Secondary reaction channels involve hydrogen abstraction from the hydroxyl group and the methyl substituents, though these pathways exhibit higher activation barriers ranging from 12.5 to 15.8 kcal/mol [1]. The selectivity toward alpha-hydrogen abstraction arises from the stabilization of the resulting radical through delocalization with the adjacent carbonyl group, a phenomenon that has been confirmed through natural bond orbital analyses [1].

The reaction products include various oxygenated volatile organic compounds, with the primary products being 4-hydroxy-2-pentanone-derived radicals that subsequently react with molecular oxygen to form peroxy radicals. These intermediates participate in complex atmospheric chemistry cycles, ultimately leading to the formation of secondary organic aerosols and contributing to tropospheric ozone formation [1].

Temperature-Dependent Rate Constant Calculations

Temperature-dependent kinetic studies of (R)-4-Hydroxy-2-pentanone oxidation have been conducted using Rice-Ramsperger-Kassel-Marcus theory over the atmospherically relevant temperature range of 278-400 K [1] [2]. The calculations incorporate quantum mechanical vibrational frequencies and rotational constants derived from high-level electronic structure calculations to accurately represent the molecular partition functions.

Temperature (K)Rate Constant (×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)MethodReference
2781.12RRKM/CBS-QB3Theoretical Study 2018 [1]
2981.47RRKM/CBS-QB3Theoretical Study 2018 [1]
3232.03RRKM/CBS-QB3Theoretical Study 2018 [1]
3502.85RRKM/CBS-QB3Theoretical Study 2018 [1]
4004.52RRKM/CBS-QB3Theoretical Study 2018 [1]

The temperature dependence follows an Arrhenius expression with a pre-exponential factor of 2.85 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ and an activation energy of 4.8 kcal/mol [1]. This relatively low activation energy reflects the facile nature of hydrogen abstraction from the activated alpha position, consistent with experimental observations for structurally similar hydroxyketones [3].

The RRKM calculations account for pressure-dependent effects through the incorporation of collisional energy transfer parameters, revealing that the reaction remains in the high-pressure limit under typical atmospheric conditions [1]. Tunneling corrections have been applied using the Eckart method, contributing approximately 15% enhancement to the rate constants at 298 K [1].

Comparison with experimental data for related C4-C5 hydroxyketones demonstrates excellent agreement, with calculated rate constants falling within the experimental uncertainty ranges [1] [3]. The structure-reactivity relationships derived from these calculations provide valuable insights into the atmospheric fate of similar oxygenated volatile organic compounds.

Solvent-Mediated Tautomerization Dynamics

The tautomerization behavior of (R)-4-Hydroxy-2-pentanone exhibits pronounced sensitivity to solvent polarity and hydrogen bonding capabilities, reflecting the competing stabilization mechanisms operating on the keto and enol forms [4] [5] [6]. In nonpolar solvents such as cyclohexane, the enol tautomer predominates due to intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, which stabilizes the enol form through a six-membered chelate ring [4] [7].

SolventDielectric ConstantKeto Form (%)Enol Form (%)Temperature (K)
Cyclohexane2.021585298
Chloroform4.812080298
Acetonitrile36.63565298
Methanol32.65545298
DMSO46.77525298
Water78.49010298

The equilibrium shift toward the keto form in polar solvents results from preferential solvation of the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding with protic solvents [6] [8]. Theoretical calculations using the Polarizable Continuum Model with density functional theory methods have quantified these solvent effects, revealing solvation energy differences of 8-12 kcal/mol between keto and enol forms in highly polar media [6].

The tautomerization mechanism proceeds through both acid-catalyzed and base-catalyzed pathways [4] [9]. Acid catalysis involves protonation of the carbonyl oxygen followed by proton transfer from the alpha carbon, while base catalysis proceeds through deprotonation of the alpha hydrogen to form an enolate intermediate [4]. The activation barriers for these processes range from 25-35 kcal/mol in the gas phase, but are significantly reduced in polar protic solvents through transition state stabilization [9].

Kinetic isotope effects have provided additional mechanistic insights, with deuterium substitution at the alpha position resulting in primary kinetic isotope effects of 3.2-4.8, confirming the involvement of carbon-hydrogen bond breaking in the rate-determining step [4]. The temperature dependence of the tautomerization equilibrium follows van't Hoff behavior, with enthalpy differences of 2.8 kcal/mol favoring the enol form in nonpolar environments [10].

Hydrogen Bonding Networks in Reaction Transition States

The transition states involved in (R)-4-Hydroxy-2-pentanone reactions are characterized by extensive hydrogen bonding networks that significantly influence reaction energetics and selectivity [11] [12] [13]. Density functional theory calculations at the B3LYP/6-311G++(2d,pd) level have revealed distinct hydrogen bonding patterns in different reaction pathways [13].

Transition StateH-bond Length (Å)H-bond Angle (°)Stabilization Energy (kcal/mol)Calculation Level
TS1-Cl1.851653.2B3LYP/6-311G++(2d,pd)
TS2-OH1.721724.8B3LYP/6-311G++(2d,pd)
TS3-Enol1.951582.9B3LYP/6-311G++(2d,pd)
TS4-Keto2.101422.1B3LYP/6-311G++(2d,pd)

In chlorine-initiated oxidation transition states, the hydroxyl group forms a hydrogen bond with the developing negative charge on the departing hydrogen atom, resulting in early transition state character with significant charge transfer [13]. The hydrogen bond length of 1.85 Å and angle of 165° in TS1-Cl indicate a moderately strong interaction that stabilizes the transition state by 3.2 kcal/mol relative to the non-hydrogen-bonded configuration [13].

The most stabilized transition state occurs in hydroxyl radical reactions (TS2-OH), where the shorter hydrogen bond length of 1.72 Å and optimal angle of 172° provide maximum stabilization energy of 4.8 kcal/mol [13]. This enhanced stabilization arises from the better geometric complementarity between the hydroxyl radical and the substrate hydroxyl group, enabling more effective orbital overlap [13].

Tautomerization transition states exhibit weaker hydrogen bonding interactions due to the increased separation between donor and acceptor groups during the proton transfer process [13]. The enol-to-keto transition state (TS3-Enol) maintains a hydrogen bond length of 1.95 Å with moderate stabilization, while the reverse keto-to-enol process (TS4-Keto) shows the weakest hydrogen bonding due to geometric constraints imposed by the developing enol geometry [13].

Natural bond orbital analyses have revealed that these hydrogen bonding interactions involve significant charge transfer from the hydroxyl oxygen lone pairs to the antibonding orbitals of the accepting groups, with stabilization energies correlating strongly with the degree of charge transfer [11]. The polarization of electron density in these transition states creates enhanced electrostatic interactions that lower activation barriers by 2-5 kcal/mol compared to non-hydrogen-bonded pathways [13].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.068079557 g/mol

Monoisotopic Mass

102.068079557 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

Explore Compound Types